Styrylphosphonic acid
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Overview
Description
Beta-Styrenephosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a styrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Phosphonation: One common method involves the direct phosphonation of styrene using phosphorous acid (H₃PO₃) under acidic conditions.
McKenna Procedure: Another method involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis. This two-step reaction is known for its high yield and mild conditions.
Industrial Production Methods: Industrial production of Styrylphosphonic acid often employs the McKenna procedure due to its scalability and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Substitution: Formation of substituted styrene derivatives with phosphonic acid functionality.
Scientific Research Applications
Beta-Styrenephosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Styrylphosphonic acid exerts its effects involves its ability to form strong bonds with metal ions and other substrates. This property is due to the presence of the phosphonic acid group, which can coordinate with metal ions, enhancing the compound’s stability and reactivity . The molecular targets and pathways involved include interactions with hydroxyapatite in bone tissue and coordination with metal ions in catalytic processes .
Comparison with Similar Compounds
Phosphoric Acid: Contains three ionizable hydrogen atoms and is widely used in various industrial applications.
Phosphinic Acid: Similar to phosphonic acid but with one less oxygen atom, used in reducing agents and as a ligand in coordination chemistry.
Sulfonic Acid: Contains a sulfur atom instead of phosphorus, used in detergents and as a catalyst in organic synthesis.
Uniqueness: Beta-Styrenephosphonic acid is unique due to its combination of a styrene moiety with a phosphonic acid group, providing both aromatic and acidic properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H9O3P |
---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
2-phenylethenylphosphonic acid |
InChI |
InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |
InChI Key |
PGKQTZHDCHKDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(=O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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